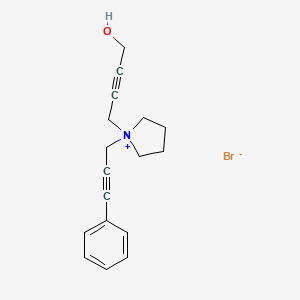
Pyrrolidinium, 1-(4-hydroxy-2-butynyl)-1-(3-phenyl-2-propynyl)-, bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolidinium, 1-(4-hydroxy-2-butynyl)-1-(3-phenyl-2-propynyl)-, bromide is a synthetic organic compound that belongs to the class of pyrrolidinium salts These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidinium, 1-(4-hydroxy-2-butynyl)-1-(3-phenyl-2-propynyl)-, bromide typically involves multi-step organic reactions. One common approach is the alkylation of pyrrolidine with appropriate alkyl halides under basic conditions. The reaction conditions often include the use of solvents like acetonitrile or dimethylformamide (DMF) and bases such as potassium carbonate or sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process. Purification methods such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
Pyrrolidinium, 1-(4-hydroxy-2-butynyl)-1-(3-phenyl-2-propynyl)-, bromide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form carbonyl compounds.
Reduction: The alkyne groups can be reduced to alkenes or alkanes.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield aldehydes or ketones, while reduction of the alkyne groups can produce alkenes or alkanes.
科学研究应用
Pyrrolidinium, 1-(4-hydroxy-2-butynyl)-1-(3-phenyl-2-propynyl)-, bromide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of advanced materials and catalysts.
作用机制
The mechanism of action of Pyrrolidinium, 1-(4-hydroxy-2-butynyl)-1-(3-phenyl-2-propynyl)-, bromide involves its interaction with specific molecular targets. The hydroxy and phenyl groups may facilitate binding to enzymes or receptors, modulating their activity. The compound’s alkyne groups can participate in click chemistry reactions, enabling the formation of stable covalent bonds with target molecules.
相似化合物的比较
Similar Compounds
- Pyrrolidinium, 1-(4-hydroxybutyl)-, bromide
- Pyrrolidinium, 1-(3-phenylpropyl)-, bromide
- Pyrrolidinium, 1-(2-propynyl)-, bromide
Uniqueness
Pyrrolidinium, 1-(4-hydroxy-2-butynyl)-1-(3-phenyl-2-propynyl)-, bromide is unique due to the presence of both hydroxy and phenyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
属性
CAS 编号 |
671223-16-8 |
|---|---|
分子式 |
C17H20BrNO |
分子量 |
334.2 g/mol |
IUPAC 名称 |
4-[1-(3-phenylprop-2-ynyl)pyrrolidin-1-ium-1-yl]but-2-yn-1-ol;bromide |
InChI |
InChI=1S/C17H20NO.BrH/c19-16-7-6-14-18(12-4-5-13-18)15-8-11-17-9-2-1-3-10-17;/h1-3,9-10,19H,4-5,12-16H2;1H/q+1;/p-1 |
InChI 键 |
UFUFNGQYLZGVSW-UHFFFAOYSA-M |
规范 SMILES |
C1CC[N+](C1)(CC#CCO)CC#CC2=CC=CC=C2.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}but-2-en-1-ol](/img/structure/B12524411.png)
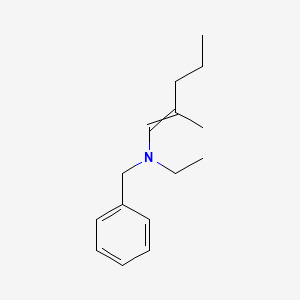
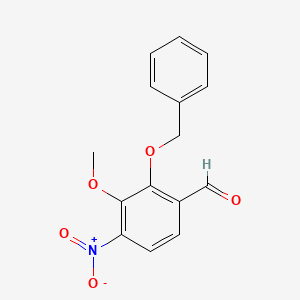
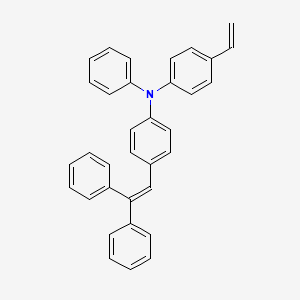
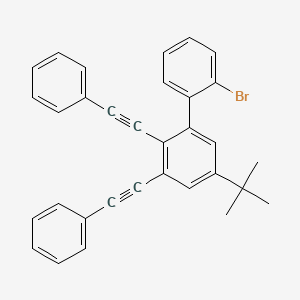
![N-[(1R)-1-(4-bromophenyl)ethyl]-4-chloro-3-nitropyridin-2-amine](/img/structure/B12524435.png)
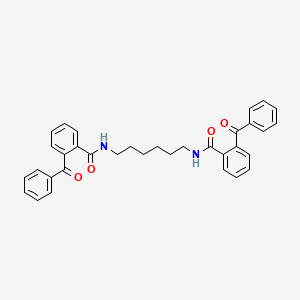

![4-Difluoromethoxy-dibenzo[b,d]furan-1-carboxylic acid](/img/structure/B12524468.png)
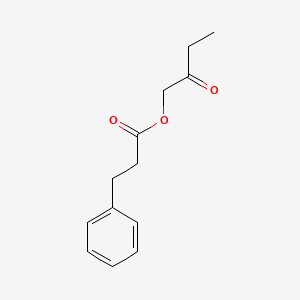


![[(E)-1-(2-hydroxy-5-methylphenyl)ethylideneamino]carbamodithioic acid](/img/structure/B12524500.png)
![5-Hydroxy-4-[1-hydroxy-1-(3-methoxyphenyl)dodecyl]furan-2(5H)-one](/img/structure/B12524501.png)
